molecular formula C12H10FN B13650602 4-(3-Fluoro-4-methylphenyl)pyridine

4-(3-Fluoro-4-methylphenyl)pyridine

Cat. No.: B13650602
M. Wt: 187.21 g/mol
InChI Key: UGUAIGMNDQFNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methylphenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluoro-4-methylphenylboronic acid can be coupled with 4-bromopyridine under mild conditions to yield the desired product .

Another method involves the direct fluorination of 4-(4-methylphenyl)pyridine using Selectfluor, a fluorinating reagent, to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products with different nucleophiles replacing the fluorine atom.

    Oxidation: Products such as 4-(3-fluoro-4-carboxyphenyl)pyridine.

    Reduction: Products like 4-(3-fluoro-4-methylphenyl)piperidine.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets such as receptors, enzymes, or ion channels, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyridine: Similar structure but lacks the methyl group.

    4-(4-Methylphenyl)pyridine: Similar structure but lacks the fluorine atom.

    3-Fluoropyridine: Fluorine atom is positioned differently on the pyridine ring.

Uniqueness

4-(3-Fluoro-4-methylphenyl)pyridine is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and biological activity compared to its analogs .

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)pyridine

InChI

InChI=1S/C12H10FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3

InChI Key

UGUAIGMNDQFNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.